molecular formula C9H7F9O B14433261 5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol CAS No. 82721-68-4

5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol

Katalognummer: B14433261
CAS-Nummer: 82721-68-4
Molekulargewicht: 302.14 g/mol
InChI-Schlüssel: WITWPGGAZCIZSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol typically involves the introduction of fluorine atoms into an organic framework. One common method is the fluorination of a precursor compound using reagents like elemental fluorine (F2) or fluorinating agents such as sulfur tetrafluoride (SF4). The reaction conditions often require controlled temperatures and pressures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like hydroxide (OH-) or amines (NH2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its use in developing fluorinated pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,5,6,6,7,7,8,8-Octafluoro-2-methyloct-3-yn-2-ol
  • 5,5,6,6,7,7,8,8,8-Nonafluoro-2-methylhex-3-yn-2-ol

Uniqueness

5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol stands out due to its higher degree of fluorination, which imparts greater stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring robust chemical properties.

Eigenschaften

CAS-Nummer

82721-68-4

Molekularformel

C9H7F9O

Molekulargewicht

302.14 g/mol

IUPAC-Name

5,5,6,6,7,7,8,8,8-nonafluoro-2-methyloct-3-yn-2-ol

InChI

InChI=1S/C9H7F9O/c1-5(2,19)3-4-6(10,11)7(12,13)8(14,15)9(16,17)18/h19H,1-2H3

InChI-Schlüssel

WITWPGGAZCIZSI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C#CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.